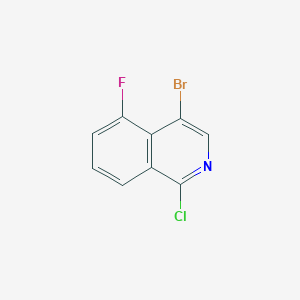

4-Bromo-1-chloro-5-fluoroisoquinoline

Description

4-Bromo-1-chloro-5-fluoroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinoline ring. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Properties

IUPAC Name |

4-bromo-1-chloro-5-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKKMWZMOPEMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-1-chloro-5-fluoroisoquinoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of isoquinoline derivatives under controlled conditions. For instance, bromination, chlorination, and fluorination reactions are carried out sequentially to introduce the respective halogen atoms at specific positions on the isoquinoline ring. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

4-Bromo-1-chloro-5-fluoroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace these halogens with amines, thiols, or other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to yield partially or fully hydrogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that isoquinoline derivatives possess anticancer properties. 4-Bromo-1-chloro-5-fluoroisoquinoline can be utilized as a precursor for synthesizing compounds that exhibit cytotoxicity against various cancer cell lines. For example, studies have shown that modifications of isoquinoline structures can lead to enhanced activity against breast and prostate cancer cells .

1.2 Antimicrobial Properties

The compound has been explored for its antimicrobial activity. Isoquinoline derivatives have been reported to show efficacy against a range of bacteria and fungi. The introduction of halogen atoms, such as bromine and chlorine, is known to enhance the biological activity of these compounds, making this compound a candidate for further investigation in the development of new antimicrobial agents .

1.3 Drug Development Intermediates

this compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic diseases such as diabetes. Its derivatives are being studied for their potential use in developing drugs similar to dapagliflozin, which is used for managing type 2 diabetes mellitus .

Chemical Synthesis

2.1 Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. Typical yields reported are around 72% under optimized conditions using solvents like chloroform or dioxane .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Microwave irradiation | 98% | 120 °C, sealed tube, 1h |

| Trichlorophosphate reaction | 72% | Chloroform, heating at 0 - 20 °C |

| Nucleophilic substitution | Varies | Various solvents and temperatures |

Material Science Applications

3.1 Organic Electronics

Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of halogenated isoquinolines can improve charge transport properties and stability in these materials .

3.2 Polymer Chemistry

The compound can also be used as a building block in the synthesis of functional polymers that exhibit specific optical or electronic properties. Its ability to participate in various polymerization reactions makes it a valuable component in developing advanced materials for coatings and adhesives .

Case Studies

Case Study 1: Anticancer Compound Development

A study focused on the derivatization of isoquinoline compounds led to the identification of several analogs of this compound with enhanced anticancer activity against MCF-7 breast cancer cells. The modifications involved altering substituents on the isoquinoline ring, which resulted in increased potency compared to the parent compound.

Case Study 2: Antimicrobial Testing

In another research project, derivatives of this compound were synthesized and tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound class could lead to new treatments for bacterial infections.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-5-fluoroisoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. Its halogen atoms may play a role in binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-Bromo-1-chloro-5-fluoroisoquinoline can be compared with other halogenated isoquinoline derivatives, such as:

- 4-Bromo-1-chloroisoquinoline

- 4-Bromo-5-fluoroisoquinoline

- 1-Chloro-5-fluoroisoquinoline

These compounds share similar structural features but differ in the number and position of halogen atoms. The presence of multiple halogens in this compound makes it unique and potentially more versatile in chemical reactions and applications .

Biological Activity

4-Bromo-1-chloro-5-fluoroisoquinoline (CAS No. 1507517-29-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which incorporates halogen substituents on the isoquinoline framework, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 232.50 g/mol. The presence of bromine, chlorine, and fluorine atoms indicates that this compound may exhibit significant reactivity and biological activity due to the electron-withdrawing nature of these halogens.

Biological Activity Overview

Research has indicated that compounds containing isoquinoline structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound have been explored in several studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated isoquinolines. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A structure-activity relationship (SAR) analysis indicated that the presence of halogen substituents can enhance antimicrobial potency by affecting the compound's lipophilicity and electronic properties .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12.5 µg/mL |

| This compound | S. aureus | 25 µg/mL |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various halogenated isoquinolines for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that derivatives with multiple halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

Case Study 2: Anticancer Potential

In a separate investigation focused on isoquinoline derivatives, researchers observed that compounds with similar structural features to this compound inhibited the growth of breast cancer cells through modulation of apoptosis-related proteins . This suggests a potential pathway through which this compound could exert anticancer effects.

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with cellular enzymes or receptors involved in critical signaling pathways, such as kinases and phosphatases . The electron-withdrawing nature of the halogen substituents is likely to influence the compound's binding affinity and specificity towards these targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.